molecular formula C13H23NO3 B14271704 Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- CAS No. 138594-21-5

Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-

Cat. No.: B14271704
CAS No.: 138594-21-5
M. Wt: 241.33 g/mol
InChI Key: JRGKAVKTBDTOOJ-UHFFFAOYSA-N
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Description

Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is a chemical compound with a complex structure that includes a nitrile group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- typically involves the reaction of heptanenitrile with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, NH3 in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but different functional groups.

    Heptanenitrile: A simpler nitrile compound without the dioxolane ring.

    Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Another compound with a dioxolane ring and ester functionality.

Uniqueness

Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is unique due to the combination of its nitrile group and dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

138594-21-5

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]heptanenitrile

InChI

InChI=1S/C13H23NO3/c1-13(2)16-11-12(17-13)10-15-9-7-5-3-4-6-8-14/h12H,3-7,9-11H2,1-2H3

InChI Key

JRGKAVKTBDTOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COCCCCCCC#N)C

Origin of Product

United States

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